PLX2853 -

PLX2853

Catalog Number: EVT-278821
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX2853 is an orally bioavailable inhibitor of the bromodomain-containing protein 4 (BRD4), with potential antineoplastic activity. Upon oral administration, the BRD4 inhibitor PLX2853 binds to the acetylated lysine recognition motifs in the bromodomains of the BRD4 protein, thereby preventing the binding of BRD4 to acetylated lysines on histones. This disrupts chromatin remodeling and dyregulates gene expression. This may lead to the downregulation of the expression of certain growth-promoting genes, which may induce apoptosis and inhibit the proliferation of BRD4-overexpressing tumor cells.
Overview

PLX2853 is an investigational compound designed as an orally active, small-molecule inhibitor targeting bromodomain and extra-terminal (BET) proteins. These proteins play a significant role in the epigenetic regulation of gene expression, particularly in various cancers. PLX2853 has shown low nanomolar potency in inhibiting all four members of the BET family, making it a candidate for treating cancers associated with aberrant BET protein activity, such as ovarian cancer and other gynecologic malignancies .

Source and Classification

PLX2853 is classified as a BET inhibitor, which falls under the category of epigenetic modulators. This classification is significant due to the increasing interest in targeting epigenetic mechanisms in cancer therapy. The compound is currently being evaluated in clinical trials to assess its efficacy and safety in patients with specific genetic mutations, particularly those involving ARID1A mutations, which are common in certain gynecologic cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX2853 involves complex organic chemistry techniques typical for small-molecule drug development. While specific synthetic routes for PLX2853 are not widely published, general strategies for synthesizing BET inhibitors often include:

  • Stepwise synthesis: Utilizing various coupling reactions to build the core structure.
  • Functional group modifications: Introducing specific substituents that enhance binding affinity and selectivity towards BET proteins.
  • Purification: Techniques such as chromatography to isolate the final product.

The synthesis typically requires careful optimization to ensure high yield and purity of the compound, which is crucial for subsequent biological testing.

Molecular Structure Analysis

Structure and Data

PLX2853's molecular structure features a complex arrangement conducive to its interaction with BET bromodomains. Although detailed structural data is limited, compounds in this class generally exhibit:

  • Core structure: Often includes a fused bicyclic system that allows for effective binding to the acetyl-lysine recognition site on BET proteins.
  • Substituents: Specific functional groups that enhance solubility and bioavailability.

The precise molecular formula and three-dimensional conformation would be critical for understanding its binding interactions but are not fully disclosed in available literature.

Chemical Reactions Analysis

Reactions and Technical Details

PLX2853 undergoes various chemical reactions during its synthesis and biological activity. Key reactions include:

  • Binding interactions: PLX2853 forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with BET proteins, inhibiting their function.
  • Metabolic transformations: In vivo studies would reveal how PLX2853 is metabolized by cytochrome P450 enzymes, impacting its pharmacokinetics.

Understanding these reactions is essential for optimizing dosing regimens and predicting potential drug-drug interactions.

Mechanism of Action

Process and Data

PLX2853 exerts its therapeutic effects primarily through the inhibition of BET proteins. The mechanism involves:

  1. Disruption of protein-protein interactions: By binding to the bromodomains of BET proteins, PLX2853 prevents their interaction with acetylated histones and transcription factors.
  2. Alteration of gene expression: This disruption leads to downregulation of oncogenes that are typically activated by these proteins, thereby inhibiting cancer cell proliferation and survival.

Clinical studies have shown evidence of clinical activity in patients with ARID1A mutations when treated with PLX2853, suggesting a potential pathway for synthetic lethality in combination therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PLX2853 include:

  • Solubility: Typically assessed in various solvents; high solubility enhances bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical properties such as pKa (acid dissociation constant), logP (partition coefficient), and molecular weight are essential for understanding the compound's behavior in biological systems but require specific experimental data that may not be publicly available.

Applications

Scientific Uses

PLX2853 is primarily being investigated for its potential applications in oncology. Specific areas of research include:

  • Treatment of gynecologic cancers: Particularly those with ARID1A mutations where traditional therapies may be ineffective.
  • Combination therapy: Exploring synergies with other agents like carboplatin to enhance therapeutic outcomes in resistant cancer types .

The ongoing clinical trials aim to establish the efficacy of PLX2853 as part of a broader strategy to target epigenetic mechanisms in cancer treatment.

Properties

Product Name

PLX2853

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

PLX2853; PLX-2853; PLX 2853;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.